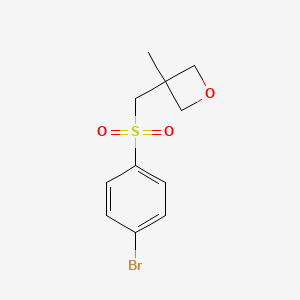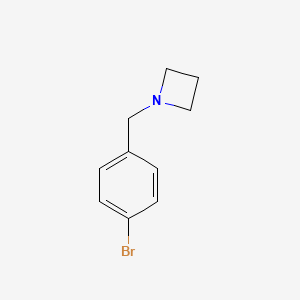![molecular formula C13H17NOS B1375110 9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one CAS No. 1341744-41-9](/img/structure/B1375110.png)
9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one
Descripción general
Descripción
9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one is a useful research compound. Its molecular formula is C13H17NOS and its molecular weight is 235.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Overview
9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one is a compound of interest in the realm of medicinal chemistry, particularly due to its structural features, which include a thiophene moiety. Thiophene derivatives are known for their wide range of biological activities, making them valuable in drug design and discovery.
Thiophene in Medicinal Chemistry
Thiophene derivatives, including those with substituents such as the one found in this compound, play a significant role in the development of bioactive molecules. These compounds are incorporated into various drugs and potential therapeutic agents due to their versatile pharmacological properties. For example, thiophene moieties are crucial in designing compounds with antiviral, antitumor, antimycobacterial, and antiparkinsonian activities (Ostrowski, 2022). Their structural significance is due to the electronic properties imparted by the thiophene ring, which can influence the bioavailability, stability, and receptor binding affinity of pharmaceutical compounds.
Structural and Functional Diversity
The incorporation of thiophene rings into pharmaceutical compounds can lead to diverse structural analogs with varied biological activities. This structural diversity is essential for optimizing drug properties, including potency, selectivity, and toxicity profiles. The thiophene moiety, in particular, has been found to enhance the activity of nucleobases and nucleosides, leading to the development of compounds with optimized antiviral and antitumor properties. These structure-activity relationship (SAR) studies underscore the importance of thiophene and its derivatives in medicinal chemistry (Ostrowski, 2022).
Mecanismo De Acción
Target of Action
Similar compounds have shown a broad spectrum of biological activity, including antifungal, antibacterial, analgesic, narcotic antagonism, antitussive, anti-inflammatory, sedative, antipyretic, antiphlogistic, calcium antagonist, and hypotensive, and local anaesthetic activity .
Mode of Action
It’s known that the biological activity of similar compounds depends mainly on the stereochemistry of the molecules .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting diverse molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
Análisis Bioquímico
Biochemical Properties
9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to altered metabolic pathways and effects on cellular function .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. This compound can modulate gene expression by interacting with transcription factors, leading to changes in the production of cytokines and other signaling molecules. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, which can impact energy production and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can result in downstream effects on metabolic pathways and cellular processes. Additionally, this compound can activate or repress gene expression by interacting with DNA or transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in vitro or in vivo can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or analgesic properties. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These interactions can lead to the formation of various metabolites, which may have distinct biological activities. The compound can also affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It has been observed to localize in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can interact with key enzymes and proteins. Targeting signals and post-translational modifications may direct the compound to these compartments, influencing its biological effects .
Propiedades
IUPAC Name |
9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c15-12-7-10-3-1-4-11(8-12)14(10)9-13-5-2-6-16-13/h2,5-6,10-11H,1,3-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXRRBJJOINGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1375028.png)

![tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate](/img/structure/B1375033.png)



![6-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1375039.png)
![4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid](/img/structure/B1375040.png)






